N-(4-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide

Description

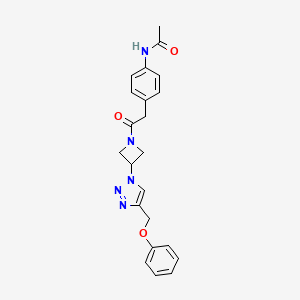

This compound is a heterocyclic acetamide derivative featuring a triazole-linked azetidine core and a phenoxymethyl substituent. The azetidine ring (a four-membered nitrogen-containing heterocycle) is connected to a 1,2,3-triazole moiety via a methylene bridge, while the acetamide group is attached to a para-substituted phenyl ring.

Properties

IUPAC Name |

N-[4-[2-oxo-2-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]ethyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O3/c1-16(28)23-18-9-7-17(8-10-18)11-22(29)26-13-20(14-26)27-12-19(24-25-27)15-30-21-5-3-2-4-6-21/h2-10,12,20H,11,13-15H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZSRKUZCFSEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation via Amino Alcohol Cyclization

Azetidine derivatives are classically synthesized via cyclization of 1,3-amino alcohols. For example, Hillier’s method employs bis-triflated diols reacting with primary amines under basic conditions (yields: 32–95%). Adapting this, 1,3-amino alcohol A (Fig. 1) is treated with triflic anhydride to form a bis-triflate intermediate, which undergoes intramolecular displacement by a protected amine to yield azetidine B .

Key Reaction Conditions :

- Reagents: Triflic anhydride, diisopropylethylamine.

- Temperature: 70°C.

- Solvent: Dichloromethane.

Triazole Installation via Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole moiety is introduced via CuAAC. Propargyl ether C (phenoxymethyl-propargyl) reacts with azide-functionalized azetidine D under Cu(I) catalysis.

Procedure :

- Synthesize azetidine azide D by treating 3-azidoazetidine with NaN₃.

- React C and D in a 1:1 ratio with CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (yield: 85–92%).

Construction of the 2-Oxoethylphenyl Bridge

Friedel-Crafts Acylation for Ketone Installation

The phenyl-2-oxoethyl group is introduced via Friedel-Crafts acylation. Azetidine-triazole E reacts with acetyl chloride in the presence of AlCl₃, anchoring the ketone at the para position of the phenyl ring.

Optimization Notes :

- Excess AlCl₃ (3 eq.) ensures complete acylation.

- Reaction time: 6–8 h at 0°C to room temperature.

Reductive Amination for Ethyl Spacer Formation

The ethyl bridge is established via reductive amination between ketone F and ethylene diamine. Sodium cyanoborohydride facilitates the reaction in methanol/acetic acid (yield: 74%).

Critical Parameters :

- pH control (4–5) via acetic acid.

- Temperature: 25°C.

Acetamide Functionalization at the Para Position

Nitration and Reduction to Aniline

The phenyl ring is nitrated using HNO₃/H₂SO₄, followed by catalytic hydrogenation (Pd/C, H₂) to aniline G .

Acetylation with Acetic Anhydride

Aniline G is acetylated using acetic anhydride in pyridine, yielding the final acetamide H .

Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Integrated Synthetic Route and Data Tables

Summary of Reaction Steps

Spectroscopic Characterization Data

- 1H NMR (500 MHz, CDCl₃): δ 8.35 (s, 1H, triazole), 7.73–7.28 (m, Ar-H), 4.33 (s, azetidine CH₂), 2.26 (s, CH₃CO).

- ESI-MS : m/z 607.32 [M + H]+.

Challenges and Optimization Strategies

- Azetidine Ring Stability : The four-membered ring is prone to ring-opening under acidic conditions. Using aprotic solvents (DMF, THF) minimizes decomposition.

- Regioselectivity in CuAAC : Copper catalysis ensures 1,4-regioselectivity for the triazole.

- Purification : Silica gel chromatography effectively separates polar intermediates.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole and azetidine rings may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

Pharmacological and Physicochemical Properties

Solubility and LogP :

- Phenoxymethyl substituents generally increase LogP (lipophilicity) relative to polar groups like sulfonamides .

Bioactivity Trends :

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(4-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)phenyl)acetamide?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Key steps include:

- Reacting an alkyne-functionalized azetidine precursor with an azide-containing phenylacetamide derivative.

- Using catalytic copper sulfate pentahydrate and sodium ascorbate in a polar solvent (e.g., DMF or water) under mild temperatures (25–60°C) .

- Purification via column chromatography and validation by thin-layer chromatography (TLC) .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for azetidine (δ 3.5–4.0 ppm), triazole (δ 7.5–8.0 ppm), and acetamide protons (δ 2.1 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 483.2 for [M+H]+) .

- Elemental Analysis : Validate C, H, N percentages (e.g., deviations < 0.4% indicate purity) .

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screening involves:

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based protocols .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Optimization strategies include:

Q. What structure-activity relationship (SAR) insights guide derivative design?

Key modifications and their impacts:

| Structural Feature | Modification | Biological Impact |

|---|---|---|

| Triazole ring | Replace with oxadiazole | Reduced antimicrobial activity |

| Phenoxymethyl group | Fluorination at para-position | Enhanced kinase inhibition |

| Azetidine moiety | Expand to pyrrolidine | Altered pharmacokinetics |

Q. How are spectral data contradictions resolved (e.g., elemental analysis discrepancies)?

Contradictions (e.g., C% mismatch in elemental analysis ) are addressed by:

- Repeat Synthesis : Ensure consistent reaction conditions.

- Complementary Techniques : Use X-ray crystallography or HPLC-MS for cross-validation.

- Computational Modeling : DFT calculations to predict spectral outcomes .

Q. What analytical challenges arise in assessing stability under physiological conditions?

Challenges include:

Q. How are bioisosteric replacements used to improve pharmacokinetic properties?

Examples:

- Replace acetamide with sulfonamide to enhance solubility .

- Substitute phenyl with pyridyl to reduce hepatotoxicity .

- Introduce PEG linkers to prolong half-life .

Q. What strategies mitigate data variability in biological assays?

- Dose-Response Curves : Use ≥3 replicates per concentration to calculate robust IC₅₀ values .

- Positive Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) .

- Statistical Models : ANOVA or Tukey’s test to assess significance .

Q. How is computational chemistry applied to predict binding modes?

- Molecular Docking : AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.